molecular formula C10H11Cl2NO2 B15305718 (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

(3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B15305718
M. Wt: 248.10 g/mol
InChI Key: IGQVPUJECULKFM-FVGYRXGTSA-N
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Description

(3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a chloro-substituted tetrahydroisoquinoline ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 5-chloroisoquinoline.

    Reduction: The isoquinoline ring is reduced to form the tetrahydroisoquinoline structure.

    Carboxylation: Introduction of the carboxylic acid group at the 3-position of the tetrahydroisoquinoline ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

(3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-chloro-3-tosylamido-7-amino-2-heptanone hydrochloride: Another compound with a chloro-substituted structure.

    Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, exhibiting various biological activities.

Uniqueness

(3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both a chloro group and a carboxylic acid group on the tetrahydroisoquinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

(3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H10ClNO2.ClH/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m0./s1

InChI Key

IGQVPUJECULKFM-FVGYRXGTSA-N

Isomeric SMILES

C1[C@H](NCC2=C1C(=CC=C2)Cl)C(=O)O.Cl

Canonical SMILES

C1C(NCC2=C1C(=CC=C2)Cl)C(=O)O.Cl

Origin of Product

United States

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